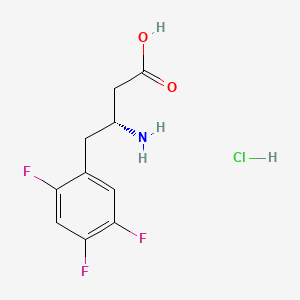

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride” is a chemical compound. It is a key intermediate in the synthesis of Sitagliptin phosphate . Sitagliptin phosphate is an oral antihyperglycemic (anti-diabetic drug) of the dipeptidyl peptidase-4 (DPP-4) inhibitor class .

Synthesis Analysis

The synthesis of “®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride” involves several steps. An alternate formal synthesis of Sitagliptin phosphate is disclosed from 2,4,5-trifluorobenzadehyde in 8 linear steps with an overall yield of 31% . The chiral β-amino acid moiety present in sitaglitpin is installed via an asymmetric hydrogenation followed by a stereoselective Hofmann rearrangement as the key steps .

Molecular Structure Analysis

The molecular formula of “®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride” is C15 H18 F3 N O4 . The molecular weight is 333.30 .

Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of “®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride” include an asymmetric hydrogenation and a stereoselective Hofmann rearrangement .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride: serves as a key intermediate in the synthesis of Sitagliptin phosphate, a widely used antidiabetic drug. Let’s explore this further:

- Sitagliptin phosphate : Sitagliptin is an oral hypoglycemic agent that inhibits dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for degrading incretin hormones. These hormones enhance insulin secretion and suppress glucagon release, ultimately improving blood glucose control in patients with type 2 diabetes. The chiral β-amino acid moiety in sitagliptin is introduced via an asymmetric hydrogenation followed by a stereoselective Hofmann rearrangement, with ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride as a crucial intermediate .

Mécanisme D'action

Mode of Action

It is known that the compound is a chiral β-amino acid . Chiral compounds are known to interact with biological targets in a stereospecific manner, which means the compound’s 3D orientation can significantly influence its interaction with its target.

Biochemical Pathways

It has been used in the synthesis of sitagliptin phosphate , a drug used to treat type 2 diabetes. Sitagliptin works by inhibiting the enzyme DPP-4, which results in increased levels of incretin hormones, improved insulin release, and decreased glucagon release .

Result of Action

As a key intermediate in the synthesis of sitagliptin phosphate , it may share some of the antidiabetic effects of this drug.

Propriétés

IUPAC Name |

(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2.ClH/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16;/h2,4,6H,1,3,14H2,(H,15,16);1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHZEWNJQKHBTG-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1F)F)F)C[C@H](CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661609 |

Source

|

| Record name | (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride | |

CAS RN |

1204818-19-8 |

Source

|

| Record name | (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanaminium,2-[4-[[4-(aminosulfonyl)-2-nitrophenyl]amino]phenoxy]-n,n,n-trimethyl-](/img/structure/B570291.png)

![3-Ethyl-5H-furo[3,4-b]pyridin-7-one](/img/structure/B570309.png)